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molecular formula C7H16O2 B1624265 3,3-Dimethoxypentane CAS No. 25636-49-1

3,3-Dimethoxypentane

Cat. No. B1624265
M. Wt: 132.2 g/mol
InChI Key: FJQRXCXLFNBLDO-UHFFFAOYSA-N
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Patent
US06197962B1

Procedure details

First, 43.11 g (50.1 mmol) of 3-pentanone, 43.11 g (1.35 mol) of methanol, and 0.43 g (2.26 mmol) of p-toluenesulfonic acid monohydrate were added to a 3-necked flask (300 ml volume) equipped with a thermometer, a mechanical stirrer and a dropping funnel, and cooled to 5° C. Next, 63.03 g (525 mmol) of trimethyl orthoacetate was added dropwise to this solution over a period of 90 minutes while keeping internal temperature at 10° C. or lower. Then the temperature of the reaction mixture was raised to room temperature and the reaction mixture was agitated for 2 hours. The reaction solution was neutralized with 1.0 g (4.63 mmol) of 25% sodium methoxide/methanol solution, and then distilled under reduced pressure to give 59.34 g of 3,3-dimethoxypentane (boiling point: 55-57° C./50 torr, yield of approximately 100%).
Quantity
43.11 g
Type
reactant
Reaction Step One
Quantity
43.11 g
Type
reactant
Reaction Step One
Quantity
0.43 g
Type
catalyst
Reaction Step One
Quantity
63.03 g
Type
reactant
Reaction Step Two
Name
sodium methoxide methanol
Quantity
1 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][C:3](=[O:6])[CH2:4][CH3:5].[CH3:7]O.[C:9](OC)(OC)([O:11]C)C>O.C1(C)C=CC(S(O)(=O)=O)=CC=1.C[O-].[Na+].CO>[CH3:7][O:6][C:3]([O:11][CH3:9])([CH2:4][CH3:5])[CH2:2][CH3:1] |f:3.4,5.6.7|

Inputs

Step One
Name
Quantity
43.11 g
Type
reactant
Smiles
CCC(CC)=O
Name
Quantity
43.11 g
Type
reactant
Smiles
CO
Name
Quantity
0.43 g
Type
catalyst
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
63.03 g
Type
reactant
Smiles
C(C)(OC)(OC)OC
Step Three
Name
sodium methoxide methanol
Quantity
1 g
Type
catalyst
Smiles
C[O-].[Na+].CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was agitated for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a thermometer, a mechanical stirrer and a dropping funnel
CUSTOM
Type
CUSTOM
Details
at 10° C.
TEMPERATURE
Type
TEMPERATURE
Details
Then the temperature of the reaction mixture was raised to room temperature
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(CC)(CC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 59.34 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 895.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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